![molecular formula C11H6F3NO2S B2362784 5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 1055980-12-5](/img/structure/B2362784.png)

5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

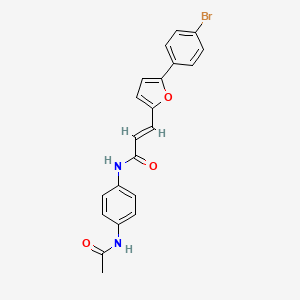

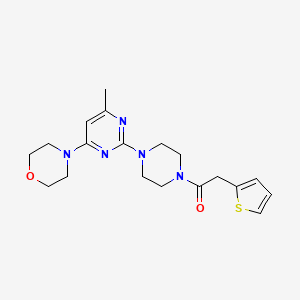

The compound “5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione” is an organic compound with the molecular formula C11H6F3NO2S and a molecular weight of 273.23 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiazolidine core, which is a five-membered ring containing sulfur at the first position and nitrogen at the third position . It also has a trifluoromethyl group attached to a phenyl ring .Applications De Recherche Scientifique

Anticancer Activity

This compound has been designed and synthesized for potential use in anticancer activity. Its structural analogs have shown promising results in vitro against human breast adenocarcinoma cell lines (MCF-7), indicating that it may have similar applications in cancer research .

Anti-inflammatory Activity

Related thiazolidine derivatives have been screened for anti-inflammatory activity. Given the structural similarities, 5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione could be explored for its efficacy in reducing inflammation, which is a key factor in many diseases .

Pharmaceutical Intermediates

The compound’s derivatives can serve as intermediates in pharmaceutical manufacturing. They can be used to synthesize more complex molecules that have therapeutic applications, particularly in the development of new medications .

Chemical Research

Due to its unique chemical structure, this compound can be used in chemical research to study the behavior of trifluoromethyl groups in various chemical reactions. This can provide insights into the development of new synthetic pathways and chemical synthesis.

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of the compound 5-{[2-(Trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is Pim-1 , a serine/threonine kinase . This kinase plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation, making it a significant target for therapeutic intervention .

Mode of Action

The compound acts as an inhibitor of Pim-1 . It binds to the active site of the kinase, preventing it from phosphorylating its substrates. This inhibition disrupts the normal functioning of Pim-1, leading to changes in cellular processes such as cell cycle progression and apoptosis .

Biochemical Pathways

The inhibition of Pim-1 affects several biochemical pathways. One of the key pathways is the PI3K/AKT/mTOR pathway , which is involved in cell survival and proliferation. By inhibiting Pim-1, the compound can disrupt this pathway, leading to reduced cell proliferation and increased apoptosis .

Result of Action

The result of the compound’s action is a decrease in cell proliferation and an increase in apoptosis . This is due to the disruption of the PI3K/AKT/mTOR pathway and other cellular processes controlled by Pim-1 . Therefore, the compound could potentially be used as a therapeutic agent in conditions characterized by excessive cell proliferation, such as cancer .

Propriétés

IUPAC Name |

(5Z)-5-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2S/c12-11(13,14)7-4-2-1-3-6(7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDYUYLHVUQYKV-YVMONPNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B2362706.png)

![2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B2362707.png)

![N-(5-chloro-2-methoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2362708.png)

![3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/no-structure.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2362713.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7,8-dimethoxy-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2362714.png)

![3-(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2362716.png)

![methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate](/img/structure/B2362723.png)